Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22FNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoro-substituted oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a fluoro-substituted oxopropyl reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxopropyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate is unique due to the presence of the fluoro-substituted oxopropyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where fluorine’s unique characteristics, such as increased metabolic stability and enhanced binding affinity, are desirable .
Biological Activity
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate (CAS Number: 1268519-78-3) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H22FNO3 and a molecular weight of approximately 259.32 g/mol. Its structure includes a piperidine ring, which contributes to its biological activity through interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C13H22FNO3 |
Molecular Weight | 259.32 g/mol |
Density | 1.023 g/cm³ |
Boiling Point | 328.35 °C |
Flash Point | 152.38 °C |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with a fluoro-substituted oxopropyl reagent. The reaction conditions generally include:
- Reagents : Sodium hydride or potassium carbonate as bases.
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : Elevated temperatures to facilitate nucleophilic substitution reactions.
This method allows for the efficient production of the compound, which can be scaled up for industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro-substituted oxopropyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The piperidine ring provides structural rigidity, which increases the compound's stability and bioavailability in biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds can possess significant antimicrobial properties. For instance, related compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to standard antibiotics .
Enzyme Interaction Studies
This compound has been utilized in biochemical assays to study enzyme interactions. Its structural features allow it to serve as a probe for examining the binding sites of enzymes, potentially leading to the development of new inhibitors or modulators for therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that these compounds exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 µg/mL .
- Cytotoxicity Assessments : In vitro cytotoxicity tests have been performed on cancer cell lines using this compound as a potential therapeutic agent. The results suggest that it may induce apoptosis in certain cancer cells, warranting further investigation into its mechanism of action at the cellular level .
- Pharmacological Potential : The compound's ability to modulate receptor activity has been explored in studies assessing its potential as an analgesic or anti-inflammatory agent, highlighting its versatility in drug development .
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(14)9-16/h9-11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBHASQVIZCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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